

Revefenacin chemical structure and properties

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Compound of Interest

Compound Name: *Revefenacin*

Cat. No.: *B8068745*

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Revefenacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).^{[1][2][3]} Administered via nebulization, it offers a therapeutic option for patients who may have difficulty with handheld inhalers.^[4] This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data pertaining to **revefenacin**.

Chemical Structure and Identification

Revefenacin is a tertiary amine biphenyl carbamate with the following chemical structure:

Image of **Revefenacin** Chemical Structure (A 2D chemical structure diagram of **revefenacin** would be placed here)

Table 1: Chemical Identification

Identifier	Value	Source
IUPAC Name	[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate	[5]
CAS Number	864750-70-9	[6][7]
Molecular Formula	C ₃₅ H ₄₃ N ₅ O ₄	[1][5]
Molecular Weight	597.76 g/mol	[1][8]
SMILES	<chem>CN(CCN1CCC(CC1)OC(=O)N</chem> <chem>C2=CC=CC=C2C3=CC=CC=C</chem> <chem>3)C(=O)C4=CC=C(C=C4)CN5</chem> <chem>CCC(CC5)C(=O)N</chem>	[1]
InChI	InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)	[1]

Physicochemical Properties

A summary of the known physicochemical properties of **revefenacin** is presented below.

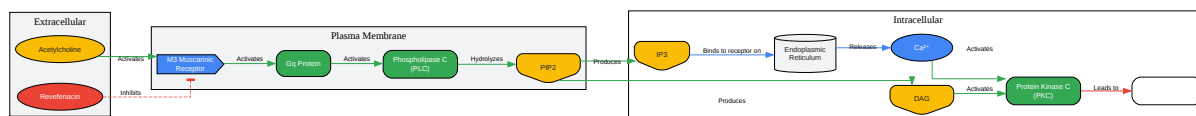
Table 2: Physicochemical Properties

Property	Value	Source
Physical State	White to off-white crystalline powder	[9]
Solubility	Slightly soluble in water. Highly soluble in aqueous buffered solution at pH 5.	[9]
LogP	4.1	
Boiling Point	777.5 °C at 760 mmHg (Predicted)	[5]
Melting Point	Not available in public sources.	
pKa	Not available in public sources.	

Mechanism of Action and Signaling Pathway

Revefenacin is a competitive and reversible antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[6] Its therapeutic effect in COPD is primarily mediated through the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[3][4]

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}). The increased cytosolic Ca^{2+} , along with DAG, activates protein kinase C (PKC). In airway smooth muscle cells, this signaling pathway ultimately results in muscle contraction and bronchoconstriction. By antagonizing the M3 receptor, **revefenacin** effectively blocks this cascade, leading to smooth muscle relaxation and bronchodilation.



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Caption: M3 receptor signaling pathway and inhibition by **revefenacin**.

Pharmacological Properties

Receptor Binding Affinity

Revefenacin exhibits high affinity for all five human muscarinic receptor subtypes.

Table 3: Muscarinic Receptor Binding Affinities (K_i)

Receptor Subtype	K _i (nM)	Source
hM1	0.42	
hM2	0.32	
hM3	0.18	
hM4	0.56	
hM5	6.7	

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of **Revefenacin** in COPD Patients (175 µg dose)

Parameter	Value	Source
Cmax (ng/mL)	0.16 (0.11)	[9]
AUC (ng·hr/mL)	0.22 (0.20)	[9]
Tmax (hr)	0.23 - 0.68	
Terminal Half-life (hr)	22 - 70	
Volume of Distribution (Vss, L)	218 (intravenous administration)	
Protein Binding	71%	

Table 5: Pharmacokinetic Parameters of the Active Metabolite (THRX-195518) in COPD Patients (175 µg dose)

Parameter	Value	Source
Cmax (ng/mL)	0.20 (0.13)	[9]
AUC (ng·hr/mL)	0.69 (0.53)	[9]
Protein Binding	42%	

Experimental Protocols

Radioligand Binding Assay (General Methodology)

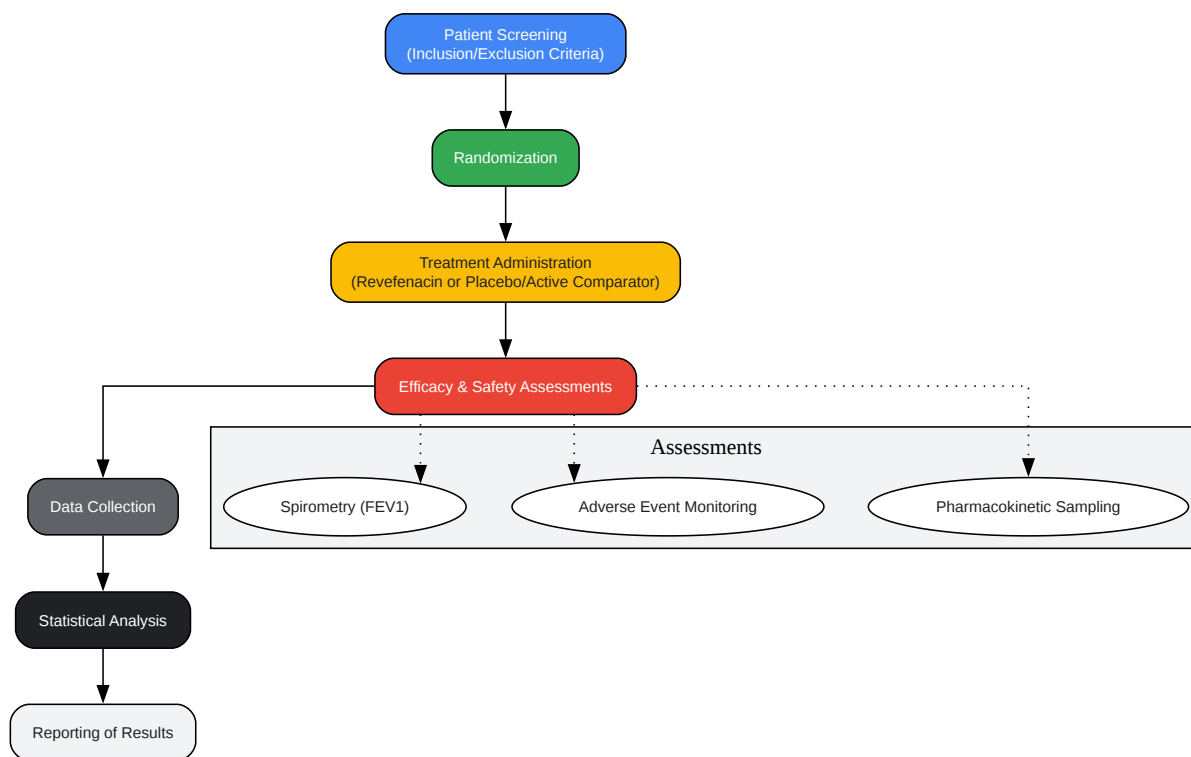
The binding affinity of **revafenacin** to muscarinic receptors is typically determined using a radioligand competition binding assay. A general protocol involves:

- **Membrane Preparation:** Membranes from cells expressing the specific human muscarinic receptor subtype are prepared.
- **Assay Buffer:** A suitable buffer (e.g., phosphate-buffered saline) is used.
- **Radioligand:** A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is used at a concentration near its K_d.

- Competition: Increasing concentrations of unlabeled **revefenacin** are added to compete with the radioligand for binding to the receptors.
- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

Clinical Trial Workflow (General Overview)

The clinical development of **revefenacin** involved multiple phases of clinical trials to establish its safety and efficacy. A generalized workflow for these trials is as follows:



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Caption: Generalized workflow for a clinical trial of **revefenacin**.

Key Efficacy Endpoints in Clinical Trials:

- Primary: Change from baseline in trough forced expiratory volume in 1 second (FEV1).
- Secondary: Overall treatment effect on FEV1, peak FEV1, and safety assessments.

Conclusion

Revefenacin is a potent and selective long-acting muscarinic antagonist with a well-characterized mechanism of action. Its physicochemical and pharmacokinetic properties make it a suitable option for nebulized delivery in the management of COPD. The clinical trial data have demonstrated its efficacy in improving lung function with a favorable safety profile. This technical guide provides a comprehensive summary of the key scientific and clinical data for **revefenacin**, intended to be a valuable resource for researchers and professionals in the field of drug development.

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